4-(2,2-Dichloro-1-phenylethenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dichloro-1-phenylethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a 2,2-dichloro-1-phenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dichloro-1-phenylethenyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 2,2-dichloro-1-phenylethenyl chloride with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dichloro-1-phenylethenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
4-(2,2-Dichloro-1-phenylethenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Dichloro-1-phenylethenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes and receptors, leading to changes in their activity. The dichloro-1-phenylethenyl moiety can also participate in hydrophobic interactions and influence the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-dichloro-: Similar in structure but lacks the phenylethenyl group.
Phenol, 4-(2-phenylethenyl)-: Similar in structure but lacks the dichloro substitution.
Uniqueness
4-(2,2-Dichloro-1-phenylethenyl)phenol is unique due to the presence of both the dichloro and phenylethenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
110470-93-4 |
---|---|
Molecular Formula |
C14H10Cl2O |
Molecular Weight |
265.1 g/mol |
IUPAC Name |
4-(2,2-dichloro-1-phenylethenyl)phenol |
InChI |
InChI=1S/C14H10Cl2O/c15-14(16)13(10-4-2-1-3-5-10)11-6-8-12(17)9-7-11/h1-9,17H |
InChI Key |
ZKPZJDGDKGOJDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.